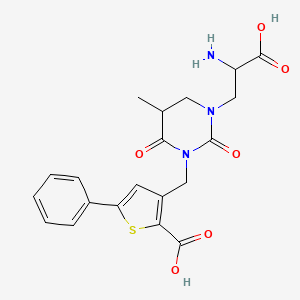
EG 00229
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EG 00229 is a small molecule known for its role as a neuropilin 1 (NRP1) antagonist. It inhibits the binding of vascular endothelial growth factor A (VEGFA) to the NRP1 b1 CendR binding pocket, without affecting VEGFA binding to VEGFR-1 and VEGFR-2 . This compound has shown potential in reducing VEGFA-induced VEGFR-2 tyrosine phosphorylation in human umbilical vein endothelial cells (HUVECs) and attenuating VEGFA-induced cell migration and viability in various cancer cell lines .
科学的研究の応用
Chemistry
In chemistry, EG 00229 is used as a tool compound to study the interactions between neuropilin 1 and vascular endothelial growth factor A. It helps in understanding the binding mechanisms and the role of neuropilin 1 in various biological processes .
Biology
In biological research, this compound is used to investigate the role of neuropilin 1 in cell signaling pathways. It has been shown to inhibit cell migration and viability in cancer cell lines, making it a valuable compound for cancer research .
Medicine
In medicine, this compound has potential therapeutic applications in cancer treatment. By inhibiting the interaction between neuropilin 1 and vascular endothelial growth factor A, it can reduce tumor growth and angiogenesis, making it a promising candidate for anti-cancer therapies .
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs targeting neuropilin 1. Its ability to inhibit specific protein-protein interactions makes it a valuable lead compound for drug discovery .
作用機序
EG 00229 exerts its effects by binding to the b1 CendR binding pocket of neuropilin 1, thereby inhibiting the binding of vascular endothelial growth factor A. This inhibition prevents the activation of downstream signaling pathways that are involved in cell migration, proliferation, and survival . The molecular targets include neuropilin 1 and the associated signaling pathways involving vascular endothelial growth factor receptors .
将来の方向性
The current investigation has emphasized that benzothiazole–triazole hybrids incorporating thiazolidinone can be a promising and potent category of molecules with potential biological activities . This sustainable and eco-friendly protocol involves the metal-free, catalyst-free synthesis of bioactive scaffolds, which merges broad tolerance for functional groups with a short reaction time, resulting in good to excellent yields .
生化学分析
Biochemical Properties
EG 00229 functions as a neuropilin 1 (NRP1) receptor antagonist. It selectively inhibits the binding of vascular endothelial growth factor A (VEGFA) to the NRP1 b1 domain with an IC50 value of 3 μM . This inhibition does not affect the binding of VEGFA to VEGFR-1 and VEGFR-2 . By reducing VEGFA-induced VEGFR-2 tyrosine phosphorylation in human umbilical vein endothelial cells (HUVECs), this compound attenuates VEGFA-induced cell migration and reduces the viability of A549 lung carcinoma cells in vitro . Additionally, this compound inhibits the binding of the CendR motif in the S1 protein of SARS-CoV-2 to NRP1, thereby reducing the efficiency of SARS-CoV-2 infection in Caco-2 cells .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In human umbilical vein endothelial cells (HUVECs), this compound reduces VEGFA-induced cell migration and tyrosine phosphorylation of VEGFR-2 . In A549 lung carcinoma cells, this compound decreases cell viability and enhances the cytotoxicity of chemotherapeutic agents such as paclitaxel and 5-fluorouracil . Furthermore, this compound has been shown to reduce the efficiency of SARS-CoV-2 infection in Caco-2 cells by inhibiting the binding of the virus’s S1 protein to NRP1 .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a neuropilin 1 (NRP1) receptor antagonist. By binding to the NRP1 b1 domain, this compound inhibits the interaction between vascular endothelial growth factor A (VEGFA) and NRP1 . This inhibition prevents the downstream signaling events that are typically triggered by VEGFA binding, such as the phosphorylation of VEGFR-2 and subsequent cell migration and proliferation . Additionally, this compound’s inhibition of the CendR motif in the S1 protein of SARS-CoV-2 reduces the virus’s ability to infect host cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over various time frames. The compound has demonstrated stability and efficacy in inhibiting VEGFA-induced cellular responses over extended periods . Long-term studies have shown that this compound can consistently reduce cell migration and viability in vitro . Additionally, the compound’s ability to inhibit SARS-CoV-2 infection has been maintained over time in Caco-2 cell cultures .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that higher doses of this compound can enhance its inhibitory effects on VEGFA-induced cellular responses . At excessively high doses, this compound may exhibit toxic or adverse effects, including reduced cell viability and potential off-target interactions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a neuropilin 1 (NRP1) receptor antagonist. The compound interacts with enzymes and cofactors that regulate the binding of vascular endothelial growth factor A (VEGFA) to NRP1 . By inhibiting this interaction, this compound affects the metabolic flux and levels of metabolites associated with angiogenesis and tumor progression .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to inhibit VEGFA binding to NRP1 suggests that it may be localized to areas with high NRP1 expression, such as endothelial cells and tumor tissues . This localization enhances the compound’s efficacy in targeting angiogenesis and tumor growth.
Subcellular Localization
This compound’s subcellular localization is primarily associated with its target, neuropilin 1 (NRP1). The compound is likely to be found in the plasma membrane and cytoplasm, where NRP1 is expressed . This localization allows this compound to effectively inhibit VEGFA binding and subsequent signaling events. Additionally, any post-translational modifications or targeting signals that direct this compound to specific cellular compartments may further influence its activity and function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of EG 00229 involves multiple steps, starting with the preparation of the core structure, which includes a benzothiadiazole moiety. The key steps typically involve:
Formation of the Benzothiadiazole Core: This is achieved through the reaction of 2-aminobenzenesulfonamide with thionyl chloride to form the benzothiadiazole ring.
Coupling Reactions: The benzothiadiazole core is then coupled with a thiophene derivative through a sulfonamide linkage.
Final Coupling with L-Arginine: The final step involves coupling the intermediate with L-arginine to form the complete this compound structure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and scalable reaction conditions to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions
EG 00229 undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonamide and thiophene moieties can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzothiadiazole ring can undergo oxidation and reduction reactions, although these are less common in typical usage scenarios.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, with conditions typically involving mild bases and solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various sulfonamide derivatives, while oxidation reactions can modify the benzothiadiazole ring.
類似化合物との比較
Similar Compounds
EG 00230: Another neuropilin 1 antagonist with similar binding properties but different chemical structure.
EG 00231: A compound that inhibits both neuropilin 1 and vascular endothelial growth factor receptor 2, offering a broader range of inhibition.
Uniqueness
EG 00229 is unique in its selective inhibition of neuropilin 1 without affecting vascular endothelial growth factor receptor 1 and 2. This selective inhibition allows for targeted therapeutic applications with potentially fewer side effects compared to compounds that inhibit multiple receptors .
特性
IUPAC Name |
(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O5S3/c18-17(19)20-7-2-4-11(16(26)27)21-15(25)14-10(6-8-30-14)24-32(28,29)12-5-1-3-9-13(12)23-31-22-9/h1,3,5-6,8,11,24H,2,4,7H2,(H,21,25)(H,26,27)(H4,18,19,20)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWMEDURALZMEV-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

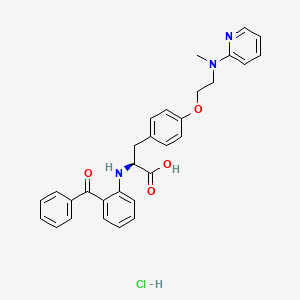
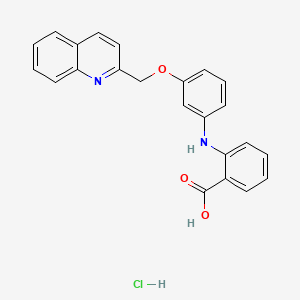




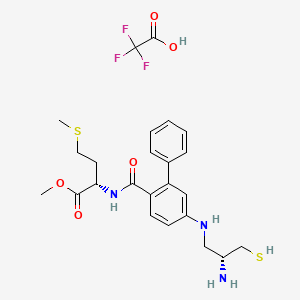
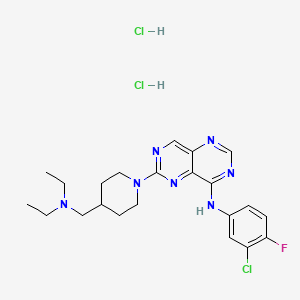
![4-[3-(1H-imidazol-5-yl)propyl]piperidine;dihydrobromide](/img/structure/B560240.png)

![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B560243.png)
